molecular formula C₂₁H₂₅N₃O₁₀ B1140340 O-(2-乙酰氨基-3,4,6-三-O-乙酰-D-葡萄糖吡喃糖基)氨基 N-苯基氨基甲酸酯 CAS No. 132063-04-8

O-(2-乙酰氨基-3,4,6-三-O-乙酰-D-葡萄糖吡喃糖基)氨基 N-苯基氨基甲酸酯

货号 B1140340
CAS 编号: 132063-04-8
分子量: 479.44
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a class of molecules that are explored for their unique chemical and physical properties, which make them interesting targets for synthesis and application in various biochemical and pharmaceutical fields. The molecule's structure, containing both acetamido and carbamate functional groups, suggests potential interactions with biological systems, warranting detailed studies on its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, starting from basic sugar derivatives and involving various protection and deprotection steps, as well as glycosylation reactions. An example includes the synthesis of complex glycosides that could function as inhibitors for specific biochemical pathways, demonstrating the intricate methods required to assemble such molecules (Khan & Matta, 1993).

科学研究应用

  1. 合成和评价碳环类似物:研究集中于合成该化合物的类似物,例如 PUGNAc,以抑制 β-N-乙酰氨基葡萄糖苷酶。这些类似物还被测试为尿苷二磷酸-N-乙酰-D-葡萄糖胺:多肽基转移酶 OGT 的抑制剂,OGT 对于 N-乙酰-d-葡萄糖胺对核和细胞质蛋白的翻译后修饰至关重要 (Scaffidi, Stubbs, Vocadlo, & Stick, 2008).

  2. 糖肽的固相合成:该化合物已用于糖肽的固相合成,特别是用于用丝氨酸残基对树脂结合的受保护肽进行 O-糖基化 (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).

  3. 开发 O-GlcNAcase 的选择性抑制剂:已经开发出不同的合成方法来创建基于该化合物的系列抑制剂,针对人 O-GlcNAcase 和人 β-己糖苷酶。发现一些抑制剂对 O-GlcNAcase 具有选择性 (Stubbs, Zhang, & Vocadlo, 2006).

  4. 脱酰胺和酰基重排的研究:已经对源自该化合物的 GlcNAc 噁唑啉的水解进行了研究,揭示了特定的脱酰胺和酰基重排过程的见解,这对于合成新型糖缀合物非常重要 (Jha & Davis, 1995).

  5. 4-硝基苯基 O-糖苷的合成:研究表明该化合物在合成 N-乙酰氨基葡萄糖基转移酶 V 的潜在抑制剂中得到应用,有助于理解糖基化过程 (Khan & Matta, 1993).

  6. O-GlcNAc 水平的调节:该化合物已用于体内增加核和细胞质蛋白上的 O-GlcNAc 水平,证明了其作为细胞内 O-GlcNAc 周转的有效抑制剂的潜力 (Haltiwanger, Grove, & Philipsberg, 1998).

安全和危害

Specific safety and hazard information for this compound is not available in the sources. As with any chemical, appropriate safety measures should be taken when handling it.


未来方向

Given its role in research of cancer, neurodegenerative disorders, and microbial infections1, this compound could be a subject of future studies aimed at developing new treatments for these conditions.


Please note that this information is based on the available sources and there may be additional information not covered here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


属性

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPJJKKTCDJFST-HOWPJYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate

Citations

For This Compound
1
Citations
C Slawson, MP Housley… - Journal of cellular …, 2006 - Wiley Online Library
O‐GlcNAc is an ubiquitous post‐translational protein modification consisting of a single N‐acetlyglucosamine moiety linked to serine or threonine residues on nuclear and cytoplasmic …
Number of citations: 212 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。